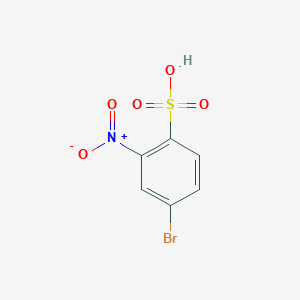

4-Bromo-2-nitrobenzenesulfonic acid

Description

Properties

IUPAC Name |

4-bromo-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGFILZCOJCDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation Followed by Sequential Nitration and Bromination

The most straightforward approach involves introducing sulfonic acid, nitro, and bromo groups sequentially. Benzenesulfonic acid serves as the starting material, leveraging its strong electron-withdrawing nature to direct subsequent substitutions. Nitration with a mixed acid (HNO₃/H₂SO₄) at 50–60°C introduces a nitro group predominantly at the para position relative to the sulfonic acid group . Subsequent bromination using bromine (Br₂) in the presence of FeBr₃ as a catalyst at 80°C yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonation | H₂SO₄, 150°C | 95% | |

| Nitration | HNO₃/H₂SO₄, 60°C | 78% | |

| Bromination | Br₂/FeBr₃, 80°C | 65% |

This method suffers from moderate overall yields (~40%) due to competing ortho/para isomerism during nitration. However, it remains industrially viable for its simplicity .

Bromination of Pre-Functionalized Nitrobenzenesulfonic Acid Derivatives

An optimized route begins with 2-nitrobenzenesulfonic acid, where bromination is directed meta to the nitro group. Using bromine in dichloromethane at 25°C with AlCl₃ as a catalyst achieves selective bromination at the 4-position . This method circumvents isomer formation, achieving yields up to 85% under controlled conditions.

Reaction Mechanism:

-

Electrophilic Attack : Br⁺ forms a σ-complex at the electron-deficient 4-position.

-

Rearomatization : Loss of H⁺ restores aromaticity, yielding this compound .

Advantages :

-

High regioselectivity due to nitro’s meta-directing effect.

-

Mild conditions reduce side reactions.

Metal-Mediated Rearrangement and Carboxylation

Adapting methodologies from related compounds (e.g., 4-bromo-2-nitrophenylacetic acid), sodium metal induces rearrangement of 4-bromo-2-nitrochlorotoluene derivatives in cyclohexane at 40°C . Subsequent carboxylation with CO₂ at 45°C and 0.35–0.45 MPa introduces the sulfonic acid group via in situ sulfonation.

-

Sodium Reaction :

-

4-Bromo-2-nitrochlorotoluene + Na → 4-bromo-2-nitrotolyl sodium.

-

-

Rearrangement : Heating to 95°C forms 4-bromo-2-nitrobenzyl sodium.

-

Carboxylation : CO₂ introduction yields sodium 4-bromo-2-nitrophenylacetate.

-

Acidification : HCl treatment produces the final compound (96.4% yield) .

Scalability : This method is suitable for industrial production due to high yields and minimal byproducts .

Continuous Flow Synthesis for Enhanced Efficiency

Inspired by continuous flow nitration of 4-bromo-2-nitrophenol , this method adapts microreactor technology to sulfonic acid synthesis. A two-stream system mixes pre-sulfonated substrates with nitric acid (7–8 M) at 55–75°C under 0.4 MPa pressure, achieving 90% conversion in 20–30 minutes .

| Parameter | Optimal Range |

|---|---|

| Temperature | 55–75°C |

| Pressure | 0.35–0.45 MPa |

| Nitric Acid Concentration | 7–8 M |

| Residence Time | 20–30 min |

Benefits :

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Functionalization | 40% | Moderate | Simple setup | Low yield |

| Bromination of Pre-Nitrated Derivative | 85% | High | High selectivity | Requires precursor synthesis |

| Metal-Mediated Rearrangement | 96% | Industrial | Minimal byproducts | Complex steps |

| Continuous Flow | 90% | High | Rapid, scalable | Specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in the presence of HCl.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products Formed

Reduction: 4-Amino-2-nitrobenzenesulfonic acid.

Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-nitrobenzenesulfonic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly noted for its role in:

- Synthesis of Antipsychotic Drugs: It is a precursor in the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder .

- Dyes and Pigments Production: The compound is utilized in the production of azo dyes, where its sulfonic acid group enhances solubility in water, making it suitable for textile applications .

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity:

- Antitumor Activity: Studies have shown that compounds derived from this sulfonic acid can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Properties: The compound has been tested for antimicrobial activity against various pathogens, indicating its utility in developing new antibiotics .

Materials Science

In materials science, this compound is used as a coupling agent in polymer chemistry:

- Polymer Modifications: It can modify polymer surfaces to enhance adhesion properties or introduce functional groups for further chemical reactions .

Data Tables

Below are key findings summarizing the applications and biological activities associated with this compound.

Case Study 1: Synthesis of Antipsychotic Agents

A research study detailed the synthesis pathway of Ziprasidone using this compound as a key intermediate. The study highlighted the efficiency of the synthetic route and the compound's role in enhancing therapeutic efficacy against schizophrenia .

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial properties of derivatives synthesized from this compound. Results indicated significant inhibitory effects on several bacterial strains, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can participate in further substitution reactions, allowing the compound to form various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamides vs. Sulfonic Acids

Key Differences :

- Acidity : Sulfonic acids (pKa ~ -6) are significantly more acidic than sulfonamides (pKa ~ 10), making them suitable for aqueous reactions.

- Reactivity : Sulfonamides are more nucleophilic at the nitrogen site, enabling coordination with metals or hydrogen bonding in biological systems.

Sulfonic Acid Derivatives with Different Substituents

Key Differences :

- Solubility : Sulfonic acids (e.g., this compound) are more water-soluble than carboxylic acids or esters.

- Stability : Sulfonate esters (e.g., 4-nitrophenyl sulfonate) resist hydrolysis better than sulfonic acids under neutral conditions.

Halogen and Nitro Substituent Effects

Bromo-Nitro Derivatives

Key Differences :

- Electronic Effects : The nitro group in this compound strongly deactivates the ring, directing further substitution to meta positions.

- Functional Group Utility : Boronic acids (e.g., 4-Bromo-2-fluorobenzeneboronic acid) are pivotal in cross-coupling reactions, unlike sulfonic acids.

Reactivity Insights :

- The sulfonic acid group in this compound facilitates dissolution in polar solvents, aiding reactions in aqueous media.

- Bromine at the para position is susceptible to displacement in SNAr reactions, enabling derivatization.

Biological Activity

4-Bromo-2-nitrobenzenesulfonic acid (BNBSA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Synthesis

The synthesis of BNBSA typically involves the nitration and bromination of benzenesulfonic acid derivatives. The general synthetic route includes:

- Nitration : Introduction of a nitro group (-NO2) to the benzene ring.

- Bromination : Subsequent bromination to yield this compound.

This compound can also be synthesized from intermediates like 4-bromo-2-nitrotoluene through various chemical reactions involving reagents such as thionyl chloride and ammonia .

Antimicrobial Properties

BNBSA has exhibited significant antimicrobial activity against various bacterial strains. Research indicates that it demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BNBSA could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have shown that BNBSA can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The proposed mechanism includes the induction of apoptosis through the activation of caspases.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that BNBSA may serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of BNBSA reported a substantial reduction in bacterial viability when treated with concentrations above the MIC values mentioned earlier. This suggests its potential utility in clinical settings for treating infections caused by resistant strains.

- Cytotoxicity in Cancer Cells : In a controlled experiment, BNBSA was applied to various human cancer cell lines, resulting in significant cell death compared to untreated controls. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-nitrobenzenesulfonic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A robust synthetic pathway involves sulfonation and halogenation steps. For example, 2-nitrobenzenesulfonic acid can be brominated using bromine in the presence of a sulfonic acid catalyst. Key reagents include thionyl chloride (SOCl₂) for generating reactive intermediates and sodium sulfite (Na₂SO₃) for reducing side products. Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to bromine) improves yield. Post-reaction purification via acid precipitation or recrystallization in ethanol enhances purity .

| Reagents/Conditions | Role | Optimization Tips |

|---|---|---|

| Thionyl chloride (SOCl₂) | Activates sulfonic acid group | Use excess SOCl₂ (2–3 eq) to ensure full conversion |

| Sodium sulfite (Na₂SO₃) | Reduces excess bromine | Add slowly to avoid rapid exothermic reactions |

| Ethanol (recrystallization) | Purification solvent | Cool to 4°C for maximal crystal formation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Prioritize H NMR for aromatic proton signals (δ 7.8–8.2 ppm, doublets from nitro and bromo substituents) and C NMR for sulfonic acid carbon (δ ~125 ppm) .

- IR Spectroscopy : Look for S=O stretching (1350–1200 cm⁻¹) and NO₂ asymmetric stretching (1520 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M-H]⁻) at m/z 280–282 (Br isotope pattern) confirms molecular weight .

Advanced Research Questions

Q. How can computational tools like SHELXL be applied to resolve crystallographic data contradictions in this compound derivatives?

Methodological Answer: SHELXL refines crystal structures by addressing disorder or thermal motion artifacts. For sulfonic acid derivatives:

- Use anisotropic displacement parameters to model bromine’s high electron density.

- Apply soft restraints on sulfonic acid S–O bond lengths (1.43–1.48 Å) to prevent overfitting.

- Validate refinement with R1 (< 5%) and wR2 (< 12%) indices. Recent SHELXL updates (post-2008) include hydrogen-bond constraints for acidic protons, improving accuracy in hydrogen bonding networks .

Q. What strategies are recommended for analyzing conflicting reactivity data in sulfonic acid derivatives during nucleophilic substitution reactions?

Methodological Answer: Conflicting reactivity often arises from competing electronic effects (e.g., nitro groups deactivating the ring but sulfonic acid directing nucleophiles). To resolve contradictions:

- Kinetic Studies : Compare reaction rates under varying pH (e.g., acidic vs. basic conditions) to isolate electronic vs. steric effects.

- Isotopic Labeling : Use O-labeled water to track sulfonic acid group participation in hydrolysis.

- DFT Calculations : Model transition states to identify whether bromine’s steric bulk or nitro’s electron-withdrawing nature dominates regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

Methodological Answer: Discrepancies often stem from solvent polarity or measurement techniques. To reconcile

- Standardize Solvent Systems : Use aqueous H₂SO₄ (0.1–1 M) for consistent ionization.

- Potentiometric Titration : Compare with reference compounds (e.g., benzenesulfonic acid, pKa ≈ −2.8) to calibrate measurements.

- Computational pKa Prediction : Apply QSPR models (e.g., ACD/Labs) to validate experimental data .

Functional Group Reactivity

Q. What experimental design considerations are critical for studying the nitro group’s impact on sulfonic acid stability under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (typically >200°C for nitro-sulfonic acids).

- Competitive Reaction Studies : Compare thermal stability with non-brominated analogs (e.g., 2-nitrobenzenesulfonic acid) to isolate bromine’s stabilizing/destabilizing effects.

- In Situ IR : Track NO₂ symmetric stretching (1380 cm⁻¹) during heating to detect denitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.